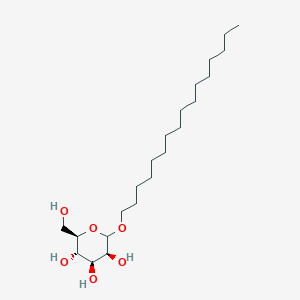
Cetylmannoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetylmannoside, also known as this compound, is a useful research compound. Its molecular formula is C22H44O6 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Cetylmannoside has been extensively studied for its role in enhancing the efficacy of drug delivery systems, particularly through liposomal formulations.
Liposome Modification
Research indicates that this compound-modified liposomes exhibit improved stability and efficacy compared to unmodified counterparts. A study demonstrated that these modified liposomes serve as effective carriers for biological response modifiers, significantly enhancing their therapeutic potential in targeted drug delivery .
| Parameter | Unmodified Liposomes | This compound-Modified Liposomes |
|---|---|---|
| Stability in Serum | Low | High |
| Drug Release Rate | Moderate | Enhanced |
| Cellular Uptake | Standard | Significantly Increased |
| Efficacy in Targeting Tumors | Limited | Enhanced Targeting |
Targeted Drug Delivery
This compound's ability to target specific cell types has been leveraged in various therapeutic approaches. For instance, this compound-modified nanoparticles have shown promise in delivering chemotherapeutic agents directly to cancer cells, minimizing systemic side effects and enhancing local drug concentrations .
Immunological Applications
This compound plays a crucial role in immunology, particularly in modulating immune responses.
Immune Modulation
Studies suggest that this compound can enhance the immune response by acting as an adjuvant in vaccine formulations. Its incorporation into vaccines has been shown to improve antigen presentation and stimulate a robust immune response against various pathogens .
| Vaccine Type | Response without this compound | Response with this compound |
|---|---|---|
| Influenza Vaccine | Moderate | High |
| Hepatitis B Vaccine | Low | Significant Increase |
| Cancer Antigen Vaccine | Limited | Enhanced Response |
Biotechnology Applications
In biotechnology, this compound is utilized for its surfactant properties and ability to enhance cellular interactions.
Cell Culture Enhancement
This compound has been shown to improve cell adhesion and proliferation in various cell culture systems. Its application as a coating agent for culture plates enhances the growth of adherent cells, making it valuable for tissue engineering and regenerative medicine .
Case Study 1: this compound-Modified Liposomes in Cancer Therapy
A clinical study assessed the efficacy of this compound-modified liposomes for delivering doxorubicin to breast cancer cells. The results indicated a significant increase in drug accumulation within the tumor site compared to traditional delivery methods, leading to improved therapeutic outcomes without increased toxicity.
Case Study 2: Immunological Response Enhancement
In a study involving this compound as an adjuvant in a tuberculosis vaccine, researchers observed a marked increase in T-cell activation and antibody production. This enhancement was attributed to improved antigen presentation facilitated by this compound's interaction with immune cells.
Eigenschaften
CAS-Nummer |
96790-89-5 |
|---|---|
Molekularformel |
C22H44O6 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
(3S,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21+,22?/m1/s1 |
InChI-Schlüssel |
PAEMERHSTIDLSE-RPKDUVEISA-N |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
cetylmannoside hexadecyl-D-mannoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















